

Comparing the reactivity of butyl methanesulfonate vs. butyl tosylate in SN2 reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl methanesulfonate*

Cat. No.: *B7819434*

[Get Quote](#)

Butyl Methanesulfonate vs. Butyl Tosylate: A Comparative Guide to SN2 Reactivity

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic selection of a leaving group is paramount for controlling reaction kinetics and achieving desired outcomes in nucleophilic substitution reactions. Among the most versatile activating groups for alcohols are sulfonate esters, with methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) being workhorse functionalities. This guide provides an in-depth comparison of the reactivity of **butyl methanesulfonate** and butyl tosylate in SN2 reactions, supported by experimental data and detailed methodologies to inform synthetic strategy and experimental design.

At a Glance: Relative Reactivity in SN2 Reactions

Both the mesylate (-OMs) and tosylate (-OTs) groups are excellent leaving groups due to the stability of their corresponding anions, which are the conjugate bases of strong acids (methanesulfonic acid and p-toluenesulfonic acid, respectively).^[1] This stability is derived from the effective delocalization of the negative charge through resonance onto the sulfonyl oxygens.^[2]

Experimental evidence indicates that the mesylate group is a slightly better leaving group than the tosylate group in SN2 reactions.^[3] This enhanced reactivity is attributed to the electronic and steric differences between the methyl group in the mesylate and the p-tolyl group in the tosylate. The p-tolyl group, with its potential for resonance and inductive effects, can subtly influence the stability of the departing anion.

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantitatively assessed by considering the pKa of its conjugate acid and the relative rates of reaction in a standardized SN2 system. A lower pKa value of the conjugate acid corresponds to a more stable anion and, consequently, a better leaving group.

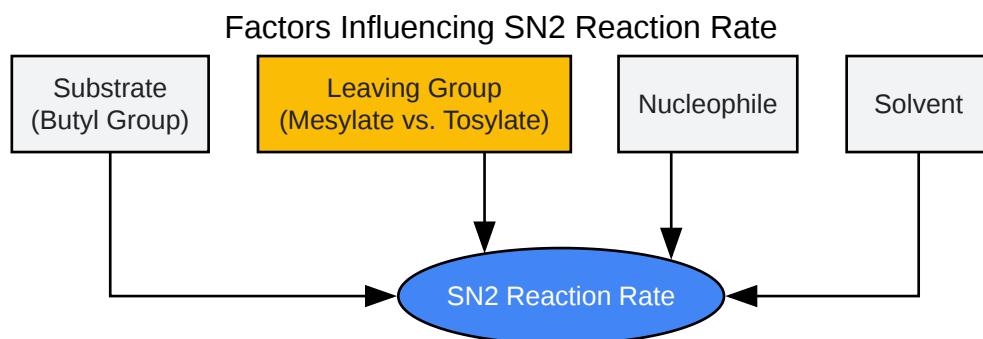

Leaving Group	Abbreviation	Structure of Leaving Group	Conjugate Acid	pKa of Conjugate Acid	Relative SN2 Reaction Rate
Methanesulfonate	-OMs	CH ₃ SO ₃ ⁻	Methanesulfonic Acid	~ -1.9 ^[3]	1.00 ^[3]
p-Toluenesulfonate	-OTs	CH ₃ C ₆ H ₄ SO ₃ ⁻	p-Toluenesulfonic Acid	~ -2.8 ^[3]	0.70 ^[3]

Table 1: Comparison of Mesylate and Tosylate Leaving Groups. The relative SN2 reaction rate is normalized to the rate of the mesylate-substituted substrate.

The data presented in Table 1 indicates that under comparable conditions, a reaction with **butyl methanesulfonate** can be expected to proceed at a slightly faster rate than with butyl tosylate.

Factors Influencing SN2 Reactivity

The rate of an SN2 reaction is governed by several key factors, as depicted in the diagram below. The choice between a mesylate and a tosylate leaving group directly impacts the "Leaving Group Ability" factor.

[Click to download full resolution via product page](#)

Caption: Logical relationship of factors affecting SN2 reaction rate.

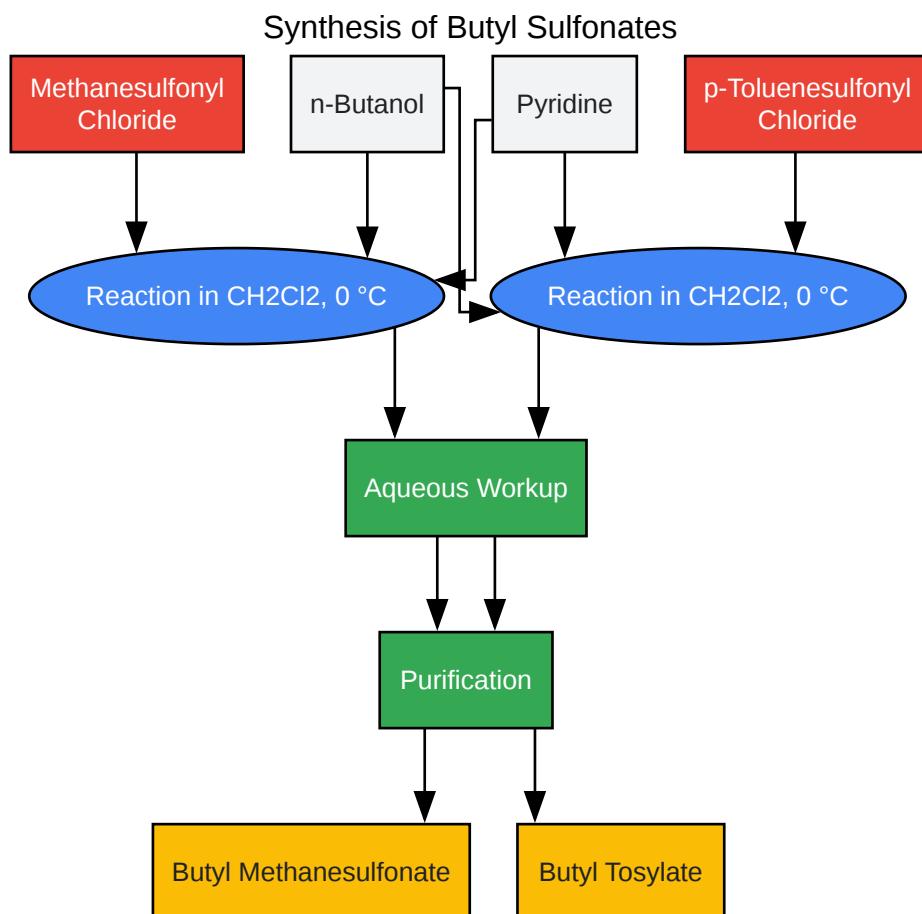
Experimental Protocols

To empirically determine and compare the reactivity of **butyl methanesulfonate** and butyl tosylate, a standardized kinetic study or a comparative yield analysis can be performed. Below are representative protocols for the synthesis of the substrates and a subsequent comparative SN2 reaction.

Synthesis of Butyl Methanesulfonate and Butyl Tosylate

The synthesis of both butyl sulfonates proceeds from the corresponding alcohol, n-butanol, and the appropriate sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[3][4]

Materials:


- n-Butanol
- Methanesulfonyl chloride
- p-Toluenesulfonyl chloride
- Pyridine or Triethylamine
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid

- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure for **Butyl Methanesulfonate** Synthesis:

- Dissolve n-butanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.2 eq) to the solution.
- Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution at 0 °C.
- Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with cold water and transfer to a separatory funnel.
- Separate the organic layer and wash sequentially with cold 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield **butyl methanesulfonate**. Purify by column chromatography if necessary.

Procedure for Butyl Tosylate Synthesis:[3] The procedure is analogous to the synthesis of **butyl methanesulfonate**, substituting p-toluenesulfonyl chloride (1.1 eq) for methanesulfonyl chloride. The reaction time may be longer (e.g., 4-6 hours).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of butyl sulfonates.

Comparative SN2 Reaction Protocol

A direct comparison of the reactivity can be achieved by reacting each butyl sulfonate with a suitable nucleophile under identical conditions and monitoring the reaction progress over time. A well-documented example of an SN2 reaction with butyl tosylate involves the use of 2-naphthol as a nucleophile. This protocol can be adapted for a comparative study.

Materials:

- **Butyl methanesulfonate**
- Butyl tosylate

- 2-Naphthol
- Sodium hydroxide
- Ethanol
- Standard reflux apparatus
- TLC plates and developing chamber
- Apparatus for quenching and workup (e.g., ice bath, separatory funnel)
- Instrumentation for quantitative analysis (e.g., GC-MS or HPLC)

Procedure:

- Prepare two identical reaction flasks.
- In each flask, prepare a solution of sodium 2-naphthoxide by dissolving 2-naphthol (1.05 eq) in a 0.5 M solution of sodium hydroxide in ethanol.
- To one flask, add **butyl methanesulfonate** (1.0 eq). To the other, add butyl tosylate (1.0 eq).
- Bring both reaction mixtures to reflux simultaneously.
- Monitor the progress of each reaction at regular time intervals (e.g., every 15 minutes) by TLC.
- For a quantitative comparison, at each time point, withdraw a small aliquot from each reaction, quench the reaction (e.g., by diluting in cold water), and analyze the composition by GC-MS or HPLC to determine the ratio of starting material to product.
- Plot the concentration of the butyl sulfonate versus time for both reactions to determine the reaction rates.

Conclusion

Both **butyl methanesulfonate** and butyl tosylate are highly effective substrates for SN2 reactions. The choice between them may be guided by subtle differences in reactivity, with **butyl methanesulfonate** generally offering a slightly faster reaction rate. Other practical considerations, such as the cost and availability of the corresponding sulfonyl chlorides and the physical properties of the resulting sulfonates (e.g., crystallinity), may also influence the selection for a particular synthetic application. For reactions requiring fine-tuning of reactivity, the slight advantage of the mesylate leaving group should be considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Collection - An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory - Journal of Chemical Education - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [Comparing the reactivity of butyl methanesulfonate vs. butyl tosylate in SN2 reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7819434#comparing-the-reactivity-of-butyl-methanesulfonate-vs-butyl-tosylate-in-sn2-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com